molecular formula C7H15NO B042729 1-Methyl-3-piperidinemethanol CAS No. 7583-53-1

1-Methyl-3-piperidinemethanol

Cat. No.: B042729
CAS No.: 7583-53-1
M. Wt: 129.2 g/mol
InChI Key: UGXQXVDTGJCQHR-UHFFFAOYSA-N
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Description

1-Methyl-3-piperidinemethanol is a chemical compound with the molecular formula C7H15NO and a molecular weight of 129.2001 g/mol . It is a derivative of piperidine, featuring a hydroxymethyl group and a methyl group attached to the piperidine ring. This compound is known for its applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-3-piperidinemethanol can be synthesized through several methods. One common approach involves the reduction of 1-methyl-3-piperidyl methanone using lithium aluminum hydride in tetrahydrofuran as a solvent . The reaction is typically carried out under an inert atmosphere, such as argon, and at low temperatures to ensure the stability of the reactants and products.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of more scalable and cost-effective methods. For example, the reduction of 1-methyl-3-piperidyl methanone can be achieved using sodium borohydride in methanol, followed by purification through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-piperidinemethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran, sodium borohydride in methanol.

    Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in toluene.

Major Products Formed:

    Oxidation: 1-Methyl-3-piperidinemethanal, 1-Methyl-3-piperidinecarboxylic acid.

    Reduction: 1-Methyl-3-piperidinemethane.

    Substitution: 1-Methyl-3-piperidinemethyl chloride, 1-Methyl-3-piperidinemethyl bromide.

Mechanism of Action

The mechanism of action of 1-methyl-3-piperidinemethanol involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it acts as a precursor for the synthesis of compounds that modulate neurotransmitter activity in the brain . The hydroxymethyl group allows for further functionalization, enabling the creation of derivatives with enhanced biological activity.

Properties

IUPAC Name

(1-methylpiperidin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-8-4-2-3-7(5-8)6-9/h7,9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGXQXVDTGJCQHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80871194
Record name (1-Methylpiperidin-3-yl)methanol
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Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7583-53-1
Record name 1-Methyl-3-piperidinemethanol
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Record name (1-Methyl-3-piperidyl)methanol
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Record name 7583-53-1
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Record name (1-Methylpiperidin-3-yl)methanol
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Record name (1-methyl-3-piperidyl)methanol
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Synthesis routes and methods I

Procedure details

A! At 0° C., 3-hydroxymethyl-piperidine (20 g, 173 mmoles) was slowly added to formic acid (63 ml, 1.66 moles) then a 40% solution of formaldehyde was added (62.4 ml, 833 mmoles). The mixture was refluxed for 5 hours, then the solvent was evaporated and the residue taken up in little water, brought to basic pH with 32% sodium hydroxide and extracted with ethyl ether. The organic phase was anhydrified over sodium sulfate and evaporated. The resultant crude was purified by distillation and provided 17 g (yield: 76%) of N-methyl-3-hydroxymethylpiperidine (b.p.--85°-86° C./1 mmHg).
Quantity
20 g
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63 mL
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Synthesis routes and methods II

Procedure details

4-(4-Chloro-2-fluorophenoxy)-7-hydroxy-6-methoxyquinazoline (12.1 g, 38 mmol), (prepared as described for the starting material in Example 5), was suspended in dichloromethane (375 ml) and treated with triphenylphosphine (29.6 g, 113 mmol) then stirred at ambient temperature for 30 minutes. (1-Methylpiperidin-3-yl)methanol (8.25 g, 63.8 mmol) and (R)-(1-methylpiperidin-3-yl)methanol (1.46 g, 11.3 mmol), (CAS 205194-11-2), giving R:S (57.5:42.5 by chiral HPLC) (9.7 g, 75 mmol) were dissolved in dichloromethane (75 ml) and added to the suspension. Diethyl azodicarboxylate (17.7 ml, 75 mmol) was added in portions using a syringe pump and the mixture was then allowed to warm to ambient temperature and stirred overnight. The residue was concentrated under vacuum then chromatographed on silica eluting with dichloromethane followed by dichloromethane/methanol/ammonia (93/6/1). The relevant fractions were combined and evaporated to give an oil. The residue was triturated with ether, filtered and dried to give (R,S)-4-(4-chloro-2-fluorophenoxy)-6-methoxy-74(1-methylpiperidin-3-yl)methoxy)quinazoline (8.7 g, 53%).
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12.1 g
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375 mL
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Synthesis routes and methods III

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-3-piperidinemethanol
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1-Methyl-3-piperidinemethanol
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1-Methyl-3-piperidinemethanol
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1-Methyl-3-piperidinemethanol
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